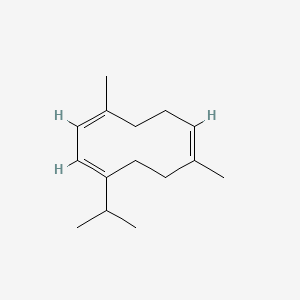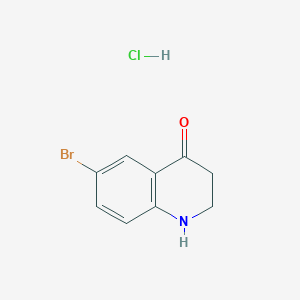
6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.
Applications De Recherche Scientifique
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. These interactions can result in antimicrobial, anticancer, and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroquinolin-4(1H)-one: The non-brominated version of the compound.
6-Chloro-2,3-dihydroquinolin-4(1H)-one: A similar compound with a chlorine atom instead of bromine.
6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A fluorinated analogue.
Uniqueness
6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, making the compound a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C9H9BrClNO |
|---|---|
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
6-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;/h1-2,5,11H,3-4H2;1H |
Clé InChI |
ZOZAEVKQVRCWKI-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C1=O)C=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)

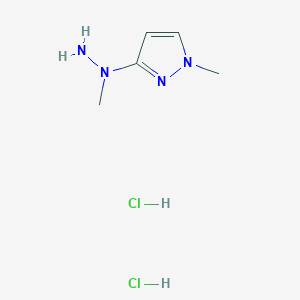
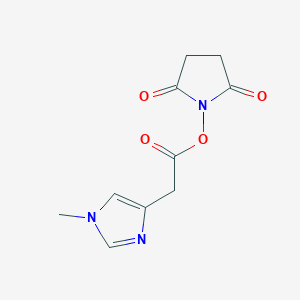
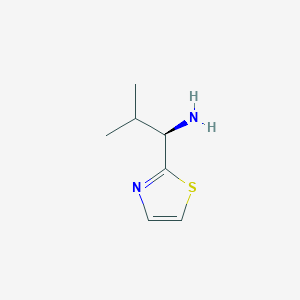

![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)

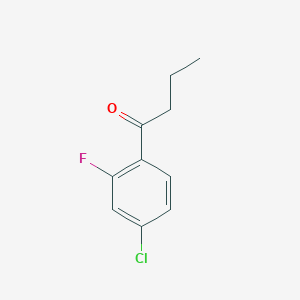
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
